molecular formula C20H25NO5 B11316600 Methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate

Methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate

Cat. No.: B11316600
M. Wt: 359.4 g/mol
InChI Key: KOAGEOMHLJIDSC-UHFFFAOYSA-N
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Description

Methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core with multiple substituents:

  • 8-[(3-Methylpiperidin-1-yl)methyl]: A tertiary amine-containing side chain, likely contributing to basicity and receptor binding.
  • 2-Oxo group: Stabilizes the lactone ring, a hallmark of coumarins.
  • Methyl acetate ester at position 3: Modulates pharmacokinetics, as esters are often metabolized to carboxylic acids in vivo.

This compound’s structural complexity suggests applications in pharmacological research, particularly in targeting enzymes or receptors influenced by coumarin scaffolds .

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H25NO5/c1-12-5-4-8-21(10-12)11-16-17(22)7-6-14-13(2)15(9-18(23)25-3)20(24)26-19(14)16/h6-7,12,22H,4-5,8-11H2,1-3H3

InChI Key

KOAGEOMHLJIDSC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3C)CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chromen-2-one core: This step involves the condensation of a suitable phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the chromen-2-one core.

    Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chromen-2-one core.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Mannich Reaction

A critical step involves introducing the 3-methylpiperidin-1-ylmethyl group via a Mannich reaction. This reaction employs formaldehyde and 3-methylpiperidine under basic conditions (e.g., triethylamine in dimethyl sulfoxide) to form the aminomethylated intermediate.

Reaction Conditions:

ParameterValue
SolventDimethyl sulfoxide (DMSO)
BaseTriethylamine
Temperature60–80°C
Yield65–75%

Esterification

The acetate group is introduced via esterification using methyl chloroacetate in dimethylformamide (DMF) with potassium carbonate as a base.

Reaction Parameters:

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature80–100°C
Yield70–80%

Cyclization

Cyclization under acidic conditions (e.g., HCl in ethanol) forms the chromen-2-one core, a hallmark of coumarin derivatives.

Functional Group Transformations

The compound undergoes specific reactions at its ester, hydroxy, and piperidine substituents:

Ester Hydrolysis

The methyl ester can be hydrolyzed to the carboxylic acid under alkaline conditions (e.g., NaOH in methanol/water), enabling further derivatization.

Example Reaction:
RCOOCH3+NaOHRCOONa++CH3OH\text{RCOOCH}_3 + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{CH}_3\text{OH}

Acetylation

The free hydroxy group at position 7 reacts with acetic anhydride in pyridine to form an acetylated derivative, enhancing lipophilicity.

Conditions:

ReagentSolventTemperatureYield
Acetic anhydridePyridine25°C85%

Biological Interactions

The compound exhibits reactivity in biological systems:

Enzyme Inhibition

It acts as a competitive inhibitor of serine proteases (e.g., trypsin) by binding to the active site via hydrogen bonding between its hydroxy group and catalytic residues.

Antimicrobial Activity

Reacts with bacterial cell membranes via hydrophobic interactions mediated by its piperidine group, disrupting membrane integrity.

Three-Component Reactions

Inspired by analogous coumarin chemistry, this compound may participate in multi-component reactions. For example, 7-hydroxycoumarins react with acetylenedicarboxylates and aldehydes to form but-2-ene dioates via Michael addition and protonation (see mechanism below) .

Proposed Mechanism:

  • Deprotonation of the hydroxy group by a base (e.g., NEt₃).

  • Michael addition to acetylenedicarboxylate.

  • Reaction with aldehyde to form intermediates.

  • Protonation to yield final product .

Structural Stability

The compound decomposes at temperatures >200°C, as shown by thermogravimetric analysis (TGA).

PropertyValue
Melting Point185–187°C
Decomposition Temp210°C
SolubilityDMSO, DMF, methanol

Scientific Research Applications

Research indicates that coumarin derivatives exhibit a wide range of biological activities, which can be attributed to their unique chemical structure. The presence of hydroxyl and piperidinyl groups enhances their interaction with biological targets, making them promising candidates for therapeutic use.

Anticancer Activity

Methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate has shown potential in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted that coumarin derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. A comprehensive review on the medicinal applications of coumarins indicated that derivatives like this compound possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. In experimental models, it has been shown to reduce inflammation markers, indicating its potential use in treating inflammatory diseases .

Applications in Agriculture

The agricultural sector has also shown interest in the applications of coumarin derivatives as natural pesticides. Their ability to inhibit the growth of plant pathogens and pests makes them suitable for developing eco-friendly agricultural products .

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to cell cycle arrest and apoptosis induction.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name / Class Core Structure Substituents Functional Groups Potential Applications
Target Compound Coumarin 7-OH, 4-Me, 8-(3-Me-piperidinyl-Me), 2-oxo Ester (methyl acetate) Anticancer, antimicrobial, CNS targeting
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides Coumarin 7-ether (yloxy), 4-Me, 2-oxo Amide, thiazolidinone Antimicrobial, anti-inflammatory
8-O-Acetylshanzhiside Methyl Ester Iridoid glycoside Multiple hydroxyls, acetyl, methyl ester Glycoside, ester Pharmacological reference standard, anti-inflammatory
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thioether, thietanyloxy Ester (ethyl acetate) Enzyme inhibition, agrochemical research
Key Observations:

Coumarin vs. Pyrimidine Cores :

  • The target compound’s coumarin core is associated with UV absorption and fluorescence, useful in bioimaging. Pyrimidine derivatives (e.g., ) often exhibit enzyme inhibitory roles due to nucleic acid mimicry.

Substituent Impact: 7-Hydroxy vs. 7-Ether: The 7-OH group in the target compound may enhance antioxidant activity compared to ether-linked analogs . Piperidinylmethyl vs. Thiazolidinone: The piperidine moiety could confer CNS activity, whereas thiazolidinones are linked to antidiabetic effects . Ester Groups: Methyl acetate in the target compound may offer slower hydrolysis than ethyl esters (e.g., ), affecting drug half-life.

Synthetic Complexity :

  • The target compound’s 8-(3-methylpiperidinylmethyl) group likely requires multi-step alkylation or Mannich reactions, akin to piperidine-functionalized intermediates in .

Pharmacokinetic and ADMET Considerations

  • Metabolic Stability : The methyl acetate ester is prone to esterase-mediated hydrolysis, a common prodrug strategy. In contrast, amide derivatives (e.g., ) exhibit greater metabolic stability.
  • Toxicity : Piperidine-containing compounds may carry neurotoxic risks, necessitating detailed safety profiling .

Biological Activity

Methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate, commonly referred to as a hydroxycoumarin derivative, has garnered attention for its diverse biological activities. Coumarins are known for their potential therapeutic properties, including antimicrobial, antioxidant, anticancer, and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a chromenone core with multiple functional groups that contribute to its biological activity. The molecular formula is C24H27NO4C_{24}H_{27}NO_4 with a molar mass of approximately 395.48 g/mol. Its structural components include:

  • A hydroxy group at position 7.
  • A methoxyphenyl group at position 3.
  • A piperidinylmethyl group at position 8.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Molecular Targets:

  • Enzymatic Inhibition: The compound has been shown to inhibit enzymes involved in oxidative stress and inflammation, which are critical in various disease processes.
  • Receptor Modulation: It interacts with serotonin receptors (5-HT1A and 5-HT2A), demonstrating potential neuropharmacological effects .

Antimicrobial Activity

Research indicates that derivatives of hydroxycoumarins exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using serial dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Micrococcus luteus16
Pseudomonas aeruginosa128

Antioxidant Activity

The compound's antioxidant capacity was evaluated using DPPH and ABTS radical scavenging assays. Results indicated that it effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Assay Type IC50 (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

Anticancer Activity

In vitro studies have shown that this hydroxycoumarin derivative induces apoptosis in cancer cell lines, including breast and colon cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptotic cell death.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HT29 (Colon Cancer)20

Case Studies

  • Study on Antimicrobial Efficacy: A recent study evaluated the antibacterial effects of various coumarin derivatives, including this compound. The results highlighted its superior activity against Staphylococcus aureus compared to standard antibiotics .
  • Antioxidant Potential: Another study assessed the antioxidant properties of this compound using various assays. It demonstrated significant radical scavenging activity, supporting its application in formulations aimed at reducing oxidative damage .

Q & A

Q. Characterization methods :

  • NMR : Confirm regioselectivity of substitutions (e.g., ¹H-NMR for methyl groups at 4- and 8-positions, COSY for coupling patterns).
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~455).

Advanced: How can reaction yields be optimized during the alkylation of the 8-position with (3-methylpiperidin-1-yl)methyl groups?

Answer:
Key optimization strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and enhance nucleophilicity .
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation (e.g., over-alkylation or decomposition).
  • Catalytic additives : Introduce phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity in heterogeneous systems .
  • Monitoring intermediates : Employ in-situ FTIR to track the disappearance of starting materials (e.g., C-O stretching at 1250 cm⁻¹).

Troubleshooting : If yields drop below 50%, check for residual moisture (quenches alkylating agents) or steric hindrance from the 3-methylpiperidinyl group.

Basic: What analytical techniques are critical for assessing the stability of this compound under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies :
    • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC (e.g., loss of ester peak at ~8.2 min) .
    • Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (expected >200°C for the coumarin core) .
  • Photostability : Expose to UV light (254 nm) and track chromophore integrity via UV-Vis spectroscopy (λmax ~320 nm for coumarin) .

Advanced: How can contradictory data in biological activity assays (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., RAW 264.7 macrophages for inflammation; HepG2 for cytotoxicity) to distinguish cell-specific effects .
  • Mechanistic studies :
    • Use siRNA knockdown to identify target pathways (e.g., NF-κB for anti-inflammatory activity).
    • Compare with structural analogs (e.g., 8-[(3,3-dimethyloxiran-2-yl)methyl] derivatives) to isolate the role of the 3-methylpiperidinyl group .
  • Data normalization : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to account for batch-to-batch variability in compound purity .

Basic: What safety precautions are required when handling this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure (risk of irritation per H315/H319 ).
  • Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., acetic acid during esterification).
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA code D001) .

Advanced: What strategies mitigate racemization during synthesis, particularly at the 3-methylpiperidinylmethyl chiral center?

Answer:

  • Chiral auxiliaries : Employ (R)- or (S)-BINOL ligands in asymmetric alkylation to enforce enantioselectivity (>90% ee) .
  • Low-temperature kinetics : Perform reactions at –20°C to slow racemization (monitored via chiral HPLC with a CHIRALPAK® column).
  • Crystallization-induced dynamic resolution : Use solvent systems (e.g., hexane/EtOAc) to preferentially crystallize the desired enantiomer .

Basic: How is the lipophilicity (LogP) of this compound calculated, and how does it influence bioavailability?

Answer:

  • Calculation : Use software (e.g., ChemDraw) with fragment-based methods; experimental validation via shake-flask (LogP ~2.8 ± 0.3) .
  • Bioavailability impact : Moderate LogP enhances membrane permeability but may reduce aqueous solubility; formulate with cyclodextrins or PEG to improve dissolution .

Advanced: What computational methods predict the binding affinity of this compound to cytochrome P450 enzymes?

Answer:

  • Docking simulations : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 1TQN) to identify key interactions (e.g., hydrogen bonds with heme propionates) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates strong affinity).
  • In vitro validation : Compare with liver microsomal assays to confirm metabolic stability (e.g., t₁/₂ >60 min) .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

  • Short-term : Store at –20°C in amber vials under argon to block light and oxidation .
  • Long-term : Lyophilize and seal under vacuum; stability >2 years confirmed by HPLC .

Advanced: How can NMR spectral overlap between the coumarin and piperidinyl protons be resolved for structural confirmation?

Answer:

  • 2D techniques :
    • HSQC : Assign quaternary carbons (e.g., C-2 carbonyl at ~160 ppm) and adjacent protons.
    • NOESY : Identify spatial proximity between the 8-(3-methylpiperidinyl)methyl group and the 4-methyl coumarin protons .
  • Solvent optimization : Use deuterated DMSO-d6 to enhance resolution of aromatic vs. aliphatic regions.

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